molecular formula C18H17Br2NO4 B11688724 Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate

Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate

Cat. No.: B11688724
M. Wt: 471.1 g/mol
InChI Key: OKCGGMWCIBZJEY-UHFFFAOYSA-N
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Description

PROPYL 4-[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]BENZOATE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a propyl ester group, a dibromophenoxy moiety, and an acetamido group attached to a benzoate core. Its molecular formula is C18H17Br2NO4, and it has a molecular weight of approximately 473.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: PROPYL 4-[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of PROPYL 4-[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenoxy moiety can interact with active sites of enzymes, inhibiting their activity. The acetamido group may form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C18H17Br2NO4

Molecular Weight

471.1 g/mol

IUPAC Name

propyl 4-[[2-(2,4-dibromophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H17Br2NO4/c1-2-9-24-18(23)12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22)

InChI Key

OKCGGMWCIBZJEY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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